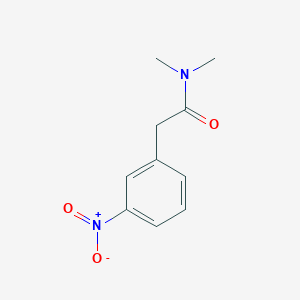

N,N-dimethyl-2-(3-nitrophenyl)acetamide

Vue d'ensemble

Description

N,N-dimethyl-2-(3-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H12N2O3 It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide moiety is attached to a 3-nitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cyanoacetylation of Amines: One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.

Cyclocondensation Reactions: Another method includes the cyclocondensation of 2-cyano-N-(2-nitrophenyl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.

Industrial Production Methods: Industrial production methods for N,N-dimethyl-2-(3-nitrophenyl)acetamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: N,N-dimethyl-2-(3-nitrophenyl)acetamide can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Formation of corresponding nitro or nitroso compounds.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted acetamides.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Acts as a precursor for the preparation of heterocyclic compounds.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry:

- Utilized as a solvent and catalyst in various industrial processes.

- Employed in the production of polymers and resins.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-2-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

N,N-dimethylacetamide: A simpler analog without the nitro group.

N-(2,4-dimethyl-3-nitrophenyl)acetamide: A structurally similar compound with additional methyl groups on the phenyl ring.

Uniqueness:

- The presence of the nitro group in N,N-dimethyl-2-(3-nitrophenyl)acetamide imparts unique chemical reactivity and biological activity compared to its simpler analogs.

- The specific substitution pattern on the phenyl ring can significantly influence the compound’s properties and applications.

Activité Biologique

N,N-dimethyl-2-(3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12N2O3

- Molecular Weight : 212.22 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit promising antimicrobial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated significant bactericidal activity against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) that aligns with its minimum bactericidal concentration (MBC), indicating its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 | 16 | Bactericidal |

| Ciprofloxacin | 4 | 8 | Bactericidal |

| Cefepime | 32 | >128 | Bacteriostatic |

Anticancer Activity

The anticancer potential of this compound and its analogs has been explored in various studies. For example, compounds with similar structures have shown significant antiproliferative effects in cancer cell lines. In vitro assays demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against breast cancer cells, indicating their potential as therapeutic agents .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various acetamides, compounds structurally related to this compound were tested against MCF-7 breast cancer cells. The results indicated that specific substitutions on the phenyl ring significantly enhanced the antiproliferative activity.

Table 2: Antiproliferative Activity Against MCF-7 Cells

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.0 | 12 |

| Compound A (similar structure) | 10.0 | 8 |

| Compound B (similar structure) | 15.0 | 6 |

Enzyme Inhibition Studies

Another area of interest is the inhibition of enzymes such as α-glucosidase, which is crucial in managing type 2 diabetes. Compounds related to this compound have shown promising results in inhibiting this enzyme, with some derivatives exhibiting IC50 values significantly lower than that of the standard drug acarbose .

Table 3: α-Glucosidase Inhibition Activity

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 45.26 |

| Acarbose | 750.1 |

Pharmacokinetic Profile

In silico studies have suggested a favorable pharmacokinetic profile for this compound, indicating good oral bioavailability and low toxicity potential based on AMES tests . This makes it a candidate for further development in therapeutic applications.

Propriétés

IUPAC Name |

N,N-dimethyl-2-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVGURXCDKEJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.